7-(4-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-[4-({[3-(ETHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-({[3-(ETHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the piperazine and thiophene moieties. The final steps involve the addition of the ethoxycarbonyl and fluorine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the thiophene ring makes it susceptible to oxidation reactions.
Reduction: The quinoline and piperazine rings can undergo reduction under appropriate conditions.
Substitution: The fluorine atom and ethoxycarbonyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure and reactivity may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a valuable addition to the toolkit of industrial chemists.
Mechanism of Action
The mechanism of action of 7-[4-({[3-(ETHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 7-[4-({[3-(ETHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
- 7-[4-({[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
- 7-[4-({[3-(PROPYLCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Uniqueness
The uniqueness of 7-[4-({[3-(ETHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C29H33FN4O5S2 |
---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
7-[4-[(3-ethoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C29H33FN4O5S2/c1-3-32-16-19(27(36)37)25(35)18-14-20(30)22(15-21(18)32)33-10-12-34(13-11-33)29(40)31-26-24(28(38)39-4-2)17-8-6-5-7-9-23(17)41-26/h14-16H,3-13H2,1-2H3,(H,31,40)(H,36,37) |
InChI Key |
HHQQNEDILAABGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=C(C5=C(S4)CCCCC5)C(=O)OCC)F)C(=O)O |
Origin of Product |
United States |
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